p-Hydroxy-Bz-Ala-Phe-OH

Description

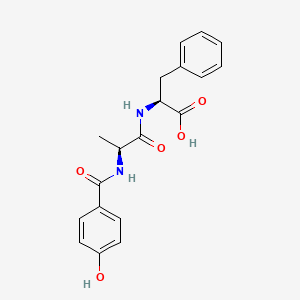

p-Hydroxy-Bz-Ala-Phe-OH is a dipeptide derivative comprising alanine (Ala) and phenylalanine (Phe) residues, with a para-hydroxybenzoyl (p-Hydroxy-Bz) group attached to the N-terminus. The phenolic hydroxyl group introduces hydrogen-bonding capacity, influencing solubility, stability, and biological interactions.

Properties

Molecular Formula |

C19H20N2O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(4-hydroxybenzoyl)amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H20N2O5/c1-12(20-18(24)14-7-9-15(22)10-8-14)17(23)21-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 |

InChI Key |

YFRDJBIRQUPNRA-LRDDRELGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

One of the most effective and widely used methods for preparing peptides such as p-Hydroxy-Bz-Ala-Phe-OH is solid-phase peptide synthesis . This method allows sequential assembly of amino acids on a resin support, facilitating purification and yield control.

Resin Selection and Linker: Typically, resins like 4-methylbenzhydrylamine (MBHA) or benzylhydrylamine (BHA) resins are used, depending on whether the peptide is to be obtained as a free acid or amide. MBHA resin is acid-labile and suitable for peptide amides, while BHA resin can be used for free acids.

Protecting Groups: To avoid undesired side reactions, the amino group of alanine and phenylalanine are protected, commonly with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups. The para-hydroxybenzoyl group requires protection to prevent side reactions during peptide coupling.

Coupling Reagents: Activation of the carboxyl group of amino acids is crucial. Common coupling agents include dicyclohexylcarbodiimide (DCC) combined with additives like 1-hydroxybenzotriazole (HOBt) or modern reagents such as HATU or PyBOP to improve efficiency and reduce racemization.

-

- Attach the first amino acid (phenylalanine) to the resin.

- Deprotect the amino group and couple alanine using activated derivatives.

- Introduce the para-hydroxybenzoyl group at the N-terminus by coupling with the corresponding acid derivative, often activated as an acid chloride or using coupling reagents.

Cleavage and Purification: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other acid cocktails, followed by purification via preparative HPLC to achieve high purity.

Solution-Phase Peptide Synthesis with Protecting Groups

An alternative to SPPS is solution-phase synthesis , which is suitable for small peptides and allows more flexibility in protecting group strategies.

Protection of Functional Groups:

- The amino groups of alanine and phenylalanine are protected with Boc or Fmoc groups.

- The carboxyl groups can be protected as esters, such as 4-methoxybenzyl (PMB) esters , which are stable and can be removed selectively.

- The para-hydroxy group on the benzoyl moiety may also require protection (e.g., as methyl ethers) during coupling to avoid side reactions.

-

- The carboxyl group of p-hydroxybenzoic acid or its derivatives can be activated as acid chlorides or via carbodiimide chemistry.

- Coupling to the amino terminus of the dipeptide (Ala-Phe) is performed under controlled conditions to prevent racemization and side reactions.

Deprotection and Final Purification:

- After coupling, protecting groups are removed under acidic or basic conditions depending on their nature.

- Final purification is typically done by crystallization or chromatography.

Specific Preparation of the p-Hydroxybenzoyl Moiety

The para-hydroxybenzoyl (p-Hydroxy-Bz) group can be introduced via:

Direct Coupling: Using activated p-hydroxybenzoic acid derivatives with the N-terminal amino group of the peptide. Activation is often done by converting to acid chlorides or using coupling reagents like DCC/HOBt.

Protection of Hydroxy Group: To avoid side reactions, the hydroxy group may be protected temporarily (e.g., as methyl ether or silyl ether) during coupling and deprotected afterward.

Representative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Amino Acid Protection | Boc or Fmoc protecting groups | Prevents side reactions during coupling | High efficiency |

| Activation of Carboxyl | DCC/HOBt, HATU, PyBOP | Generates reactive intermediates | Minimizes racemization |

| Coupling | Stepwise addition on resin or in solution | Controlled stoichiometry | >85% purity achievable |

| p-Hydroxybenzoyl Coupling | Activated p-hydroxybenzoic acid (acid chloride or DCC/HOBt) | Hydroxy group protected if necessary | High selectivity |

| Deprotection | TFA for Boc, piperidine for Fmoc, acid/base for esters | Removes protecting groups | Complete deprotection |

| Purification | Preparative HPLC, crystallization | Ensures >95% purity | Pure product obtained |

Summary of Research Results and Best Practices

The solid-phase peptide synthesis method remains the most efficient for preparing peptides like this compound, offering high purity and scalability.

Protecting the hydroxy group on the benzoyl moiety is critical to avoid side reactions during coupling; common strategies include methylation or silylation, which are removed post-coupling.

The use of 4-methoxybenzyl esters as protecting groups for carboxyl functions is advantageous due to their stability and ease of removal, facilitating multi-step synthesis without racemization.

Coupling reagents such as DCC/HOBt or modern uronium salts ensure efficient peptide bond formation with minimal side products.

Purification by preparative HPLC is essential to achieve the desired purity, especially for pharmaceutical or biological applications.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxy-Bz-Ala-Phe-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the p-hydroxybenzyl moiety can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The aromatic ring of the p-hydroxybenzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

p-Hydroxy-Bz-Ala-Phe-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of p-Hydroxy-Bz-Ala-Phe-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The p-hydroxybenzyl group plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Log P (Partition Coefficient): Z-Phe-OH exhibits Log P (iLOGP) of 1.81, reflecting moderate lipophilicity due to the Z-group . this compound is expected to have a lower Log P (predicted ~1.2–1.5) due to the polar phenolic -OH . H-Phe-Ala-OH, being unprotected, has higher hydrophilicity (Log P < 1) .

Topological Polar Surface Area (TPSA) :

Solubility (Log S) :

Bioactivity and Pharmacokinetics

GI Absorption :

- BBB Permeability: Boc-D-Phe-OH and Z-Phe-OH show low BBB penetration (log BB < -1) . The phenolic -OH in this compound further limits BBB permeability .

Enzyme Interactions :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for p-Hydroxy-Bz-Ala-Phe-OH, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves coupling p-hydroxybenzoic acid derivatives (e.g., via EDC/HOBt-mediated amidation) with protected amino acids (Ala-Phe-OH). Key factors include:

- Protecting group strategy : Benzyl (Bz) or carbobenzyloxy (Z) groups are often used to prevent undesired side reactions .

- Solvent and temperature : Dichloromethane (DCM) at 0–20°C is common to minimize racemization .

- Catalyst optimization : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improves coupling efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the hydroxyl group and peptide bond integrity. Aromatic proton signals (δ 6.5–7.5 ppm) and amide protons (δ 7.8–8.5 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₇NO₄: 299.32) .

- HPLC purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

Q. What biological activities have been reported for this compound or its analogs?

- Methodological Answer : While direct data on this compound is limited, structurally related benzoxazole derivatives exhibit:

- Antimicrobial activity : MIC values ≤50 µM against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Enzyme inhibition : Potential inhibition of proteases or kinases due to the phenolic hydroxyl group’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound in different solvent systems?

- Methodological Answer :

- Solvent-dependent NMR shifts : Polar solvents (e.g., DMSO-d₆) may induce hydrogen bonding, altering chemical shifts. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent artifacts .

- pH effects : The phenolic -OH group’s ionization state (pKa ~10) affects UV-Vis and NMR profiles. Use buffered solutions to stabilize ionization during analysis .

Q. What experimental design principles apply when optimizing this compound for in vitro bioactivity studies?

- Methodological Answer :

- Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify IC₅₀ values. Include positive controls (e.g., known protease inhibitors) .

- Solubility optimization : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

- Replication : Triplicate experiments with blinded analysis to reduce bias .

Q. How can researchers address low reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Standardized protocols : Document exact stoichiometry (e.g., 1.2:1 molar ratio of EDC to carboxylate), reaction time (21–24 hrs), and inert atmosphere use .

- Inter-lab validation : Share batches for cross-characterization via round-robin testing (e.g., NMR, HPLC) .

- Trace impurities : Use LC-MS to identify common byproducts (e.g., dipeptide dimers) and adjust purification gradients .

Q. What strategies mitigate oxidative degradation of the p-hydroxy group during storage or experiments?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under argon; avoid repeated freeze-thaw cycles .

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to scavenge free radicals .

- Stability monitoring : Periodic HPLC analysis (e.g., monthly) to track degradation peaks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between academic studies and patent literature?

- Methodological Answer :

- Assay variability : Patent data may use proprietary cell lines or non-standardized protocols. Replicate key findings using published academic methods (e.g., ATCC cell lines) .

- Compound verification : Confirm patent-reported structures via independent synthesis and characterization to rule out batch-specific impurities .

Research Design Tools

Q. Which frameworks (e.g., FINER criteria) are suitable for formulating hypotheses about this compound?

- Methodological Answer :

- FINER criteria : Ensure hypotheses are F easible (e.g., synthesizable in-house), I nteresting (novel mechanism), N ovel (understudied target), E thical (non-animal assays first), R elevant (therapeutic need) .

- PICO framework : Define P opulation (e.g., enzyme target), I ntervention (compound concentration), C omparator (existing inhibitors), O utcome (IC₅₀ reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.